(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16388188
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO4 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H25NO4/c1-4-5-10-25(3)14-18-19(26)11-15(2)22-23(27)21(29-24(18)22)13-17-12-16-8-6-7-9-20(16)28-17/h6-9,11-13,26H,4-5,10,14H2,1-3H3/b21-13- |
| Standard InChI Key | OEDRSBTUTZUGKJ-BKUYFWCQSA-N |
| Isomeric SMILES | CCCCN(C)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=CC=CC=C4O3)/C2=O)C)O |
| Canonical SMILES | CCCCN(C)CC1=C(C=C(C2=C1OC(=CC3=CC4=CC=CC=C4O3)C2=O)C)O |
Introduction
The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule with a molecular formula of C24H25NO4 and a molecular weight of 391.5 g/mol . It features a benzofuran core, which is a heterocyclic ring system composed of fused benzene and furan rings. This compound is of interest due to its unique structural features, which include a benzofuran backbone, a butyl(methyl)amino group, and a hydroxyl group.
Biological Activity
Benzofuran derivatives have been explored for their potential biological activities, including anticancer, antitubercular, and anti-infective properties . While specific biological activity data for this compound are not available, its structural similarity to other benzofuran derivatives suggests potential pharmacological applications.
Research Findings and Future Directions
Given the lack of specific research findings on (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's unique structure makes it a candidate for investigation in medicinal chemistry, particularly in the development of new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume